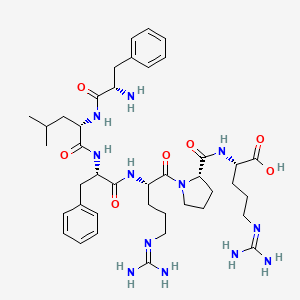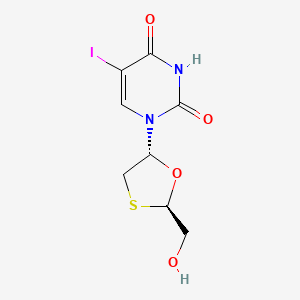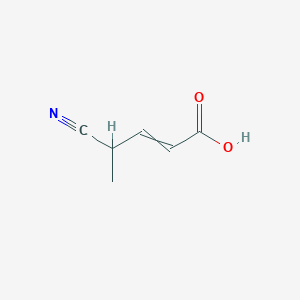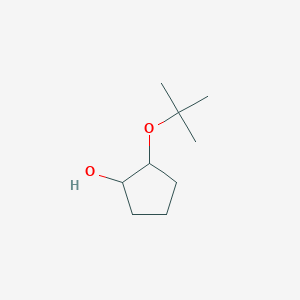
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate is an organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. The phenylhydrazinylidene moiety in its structure contributes to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.
-
Condensation Reaction
Reactants: Ethyl acetoacetate and phenylhydrazine
Catalyst: Hydrochloric acid
Conditions: Reflux
-
Cyclization
- The intermediate hydrazone undergoes cyclization to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Presence of a catalyst like iron(III) chloride
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The phenylhydrazinylidene moiety plays a crucial role in this interaction, as it can form stable complexes with metal ions and other cofactors involved in enzymatic reactions.
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: Similar structure but with a shorter carbon chain.
3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid: Contains dichlorophenyl group, showing different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
ethyl (Z)-3-hydroxy-2-phenyldiazenylhex-2-enoate |
InChI |
InChI=1S/C14H18N2O3/c1-3-8-12(17)13(14(18)19-4-2)16-15-11-9-6-5-7-10-11/h5-7,9-10,17H,3-4,8H2,1-2H3/b13-12-,16-15? |
Clé InChI |
IBIZCRAZEGLBHY-ASPATJOSSA-N |
SMILES isomérique |
CCC/C(=C(\C(=O)OCC)/N=NC1=CC=CC=C1)/O |
SMILES canonique |
CCCC(=C(C(=O)OCC)N=NC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)
![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)




![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)

![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)




